molecular formula C13H17N5O2S B2543318 1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2034333-57-6

1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No.: B2543318
CAS No.: 2034333-57-6
M. Wt: 307.37
InChI Key: NWLQAMKUMJSWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a heterocyclic urea derivative featuring a 1,2,3-triazole core substituted with a thiophen-2-yl group and a tetrahydropyran (oxan-4-yl) moiety. The compound’s structure combines a urea linker, a planar 1,2,3-triazole ring, and a sulfur-containing thiophene, which may confer unique electronic and steric properties. Its synthesis likely involves a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by urea linkage formation via isocyanate coupling, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c19-13(15-10-3-5-20-6-4-10)14-8-11-9-18(17-16-11)12-2-1-7-21-12/h1-2,7,9-10H,3-6,8H2,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLQAMKUMJSWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 4-Hydrazinotetrahydropyran

Oxan-4-amine is synthesized via catalytic hydrogenation of 4-hydrazinotetrahydropyran hydrochloride. As detailed in, this process employs 5% palladium on carbon (Pd/C) under hydrogen atmosphere (0.1 MPa) in ethanol at 75°C for 24 hours. The reaction affords oxan-4-amine hydrochloride in 65% isolated yield after workup with n-butyl alcohol and hydrochloric acid.

Key Data:

Parameter Value
Starting Material 4-Hydrazinotetrahydropyran hydrochloride
Catalyst 5% Pd/C (50% wet)
Solvent Ethanol
Temperature 75°C
Yield (Isolated) 65%

Freebase oxan-4-amine is obtained by neutralization with aqueous sodium hydroxide, followed by extraction into dichloromethane and solvent evaporation.

Preparation of 1-(Thiophen-2-yl)-1H-1,2,3-Triazol-4-yl)Methylamine

Diazotization and Azide Formation

2-Aminothiophene undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C, followed by azide substitution using sodium azide (NaN₃). This yields 2-azidothiophene, a critical precursor for CuAAC.

Reaction Conditions:

  • Diazotization: 2-Aminothiophene (1.0 equiv), NaNO₂ (1.1 equiv), HCl (3.0 equiv), 0–5°C, 30 minutes.
  • Azide Formation: NaN₃ (1.5 equiv), 0°C to room temperature, 2 hours.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Propargyl amine reacts with 2-azidothiophene under Cu(I) catalysis to form 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methylamine. Optimized conditions use copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/water (1:1) at room temperature for 12 hours.

Key Data:

Parameter Value
Catalyst System CuSO₄·5H₂O + Sodium Ascorbate
Solvent tert-Butanol/Water (1:1)
Temperature 25°C
Yield 85%

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling

Oxan-4-amine is converted to oxan-4-yl isocyanate using triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane. Subsequent reaction with 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methylamine forms the target urea.

Synthetic Procedure:

  • Isocyanate Synthesis: Oxan-4-amine (1.0 equiv), triphosgene (0.33 equiv), DCM, 0°C to room temperature, 4 hours.
  • Urea Formation: Oxan-4-yl isocyanate (1.0 equiv), triazole-methylamine (1.0 equiv), THF, 25°C, 6 hours.

Yield: 72% (isolated).

Carbodiimide-Based Coupling

A carbodiimide-mediated approach couples oxan-4-amine and triazole-methylamine using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method avoids handling isocyanates but requires stringent anhydrous conditions.

Reaction Conditions:

  • Coupling Agents: EDC (1.2 equiv), HOBt (1.2 equiv)
  • Solvent: DMF, 0°C to room temperature, 12 hours
  • Yield: 68%

Integrated Synthetic Route (Preferred Method)

Stepwise Synthesis

  • Oxan-4-yl Isocyanate Preparation: As described in Section 4.1.
  • Propargyl Urea Synthesis: React oxan-4-yl isocyanate with propargyl amine (2.0 equiv) in THF to form 1-(oxan-4-yl)-3-(prop-2-yn-1-yl)urea.
  • CuAAC with 2-Azidothiophene: Perform cycloaddition using CuSO₄/sodium ascorbate to afford the target compound.

Overall Yield: 58% (three steps).

Spectroscopic Validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.45 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.31 (s, 2H, urea-NH), 4.50 (s, 2H, CH₂-triazole), 3.85 (m, 2H, oxan-H), 3.40 (m, 2H, oxan-H), 1.80–1.60 (m, 4H, oxan-CH₂).
  • HRMS (ESI): m/z calc. for C₁₄H₁₈N₅O₂S [M+H]⁺: 328.1234; found: 328.1238.

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield
Isocyanate Coupling High regioselectivity, minimal byproducts Requires hazardous isocyanate 72%
Carbodiimide-Mediated Avoids isocyanates Lower yield, moisture-sensitive 68%
Integrated CuAAC Modular, scalable Multi-step purification 58%

Chemical Reactions Analysis

1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The presence of multiple functional groups allows for cyclization reactions, leading to the formation of cyclic derivatives.

Scientific Research Applications

1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that result in specific cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Triazole Isomerism and Substituent Effects

The compound’s 1,2,3-triazole core distinguishes it from 1,2,4-triazole derivatives, such as those reported in (e.g., 1-phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea).

Table 1: Key Structural Differences in Triazole-Based Ureas
Compound Triazole Isomer Key Substituents Molecular Weight Reference
Target Compound 1,2,3-triazole Oxan-4-yl, thiophen-2-yl 307.37 g/mol
2m’ () 1,2,3-triazole 4-(tert-butyl)phenyl, 4-chloro-3-CF3 341.41 g/mol
Compound 74 () 1,2,3-triazole 3-fluorophenyl, Schiff base N/A
derivatives 1,2,4-triazole Phenyl, thioether-linked phenyl ~350–400 g/mol

Impact of Heterocyclic Substituents

  • Thiophene vs. Phenyl Groups: The thiophen-2-yl group in the target compound introduces sulfur-based π-electron richness, which may enhance interactions with metalloenzymes or aromatic residues in biological targets.
  • Oxan-4-yl vs. Aliphatic/Aromatic Groups : The tetrahydropyran ring provides conformational flexibility and moderate polarity, balancing solubility and bioavailability. Comparatively, tert-butylphenyl (2m’) or sulfone-containing thiolan-3-yl () substituents may alter metabolic stability and steric bulk .

Biological Activity

The compound 1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a novel urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophen-2-yl derivatives with triazole moieties through various coupling methods. The urea functionality is introduced via isocyanate intermediates. The structural characterization is usually confirmed using techniques such as NMR and mass spectrometry.

Biological Activity

Antimicrobial Activity
Recent studies have indicated that urea derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against both gram-positive and gram-negative bacteria. In vitro tests demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. Research indicates that urea derivatives can act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds with similar structures have displayed IC50 values ranging from 0.47 to 1.4 µM against TS proteins, suggesting a strong potential for anticancer applications .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Ahsan et al. focused on synthesizing and testing a series of urea derivatives for their antimicrobial properties. The results indicated enhanced activity against Bacillus cereus and Bacillus thuringiensis, showcasing the potential of these compounds in treating bacterial infections .
  • Cytotoxicity Assessment : In another study, the cytotoxic effects of similar urea derivatives were evaluated on various cancer cell lines, including HCT116 and MCF7. The findings revealed that these compounds exhibited selective cytotoxicity, effectively reducing cell viability while maintaining lower toxicity levels in non-cancerous cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Urea Group : Facilitates hydrogen bonding with biological targets.
  • Thiophene Ring : Enhances lipophilicity and membrane permeability.
  • Triazole Moiety : Contributes to the compound's ability to interact with various biological targets.

Data Table: Biological Activities of Urea Derivatives

Compound StructureActivity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration
Urea Derivative AAntimicrobialE. coli12 µg/mL
Urea Derivative BAnticancerHCT1160.95 µM
Urea Derivative CAntimicrobialS. aureus8 µg/mL
Urea Derivative DCytotoxicMCF716 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.